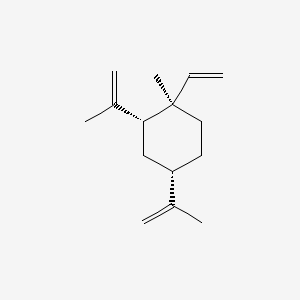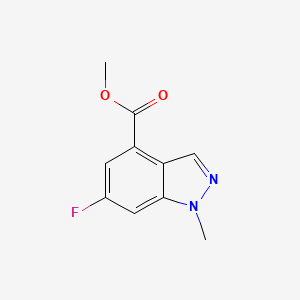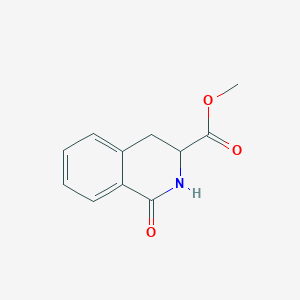
N-(3-(Azetidin-3-yloxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Azetidin-3-yloxy)phenyl)acetamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol This compound is known for its unique structure, which includes an azetidine ring attached to a phenyl group via an ether linkage, and an acetamide group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Azetidin-3-yloxy)phenyl)acetamide typically involves the reaction of 3-hydroxyphenylacetamide with azetidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3-hydroxyphenylacetamide and azetidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF).
Procedure: The 3-hydroxyphenylacetamide is first dissolved in the solvent, followed by the addition of the base. Azetidine is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at a controlled temperature, typically around 0-5°C. The reaction mixture is then stirred for several hours until the completion of the reaction.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as distillation and crystallization to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Azetidin-3-yloxy)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N-(3-(Azetidin-3-yloxy)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-(3-(Azetidin-3-yloxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N-(3-(Azetidin-3-yloxy)phenyl)acetamide can be compared with other similar compounds, such as:
Acetanilide: Similar structure but lacks the azetidine ring. Used as an analgesic and antipyretic.
N-Phenylacetamide: Similar structure but lacks the azetidine ring and the ether linkage. Used in the synthesis of various pharmaceuticals.
This compound hydrochloride: A hydrochloride salt form of the compound with similar properties but different solubility and stability characteristics.
The uniqueness of this compound lies in its azetidine ring and ether linkage, which confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
N-[3-(azetidin-3-yloxy)phenyl]acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)13-9-3-2-4-10(5-9)15-11-6-12-7-11/h2-5,11-12H,6-7H2,1H3,(H,13,14) |
Clave InChI |
HSDWJNPWRVJXJF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)OC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)
![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)

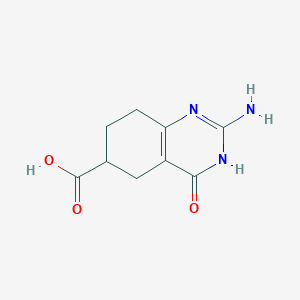

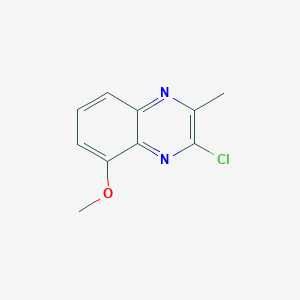
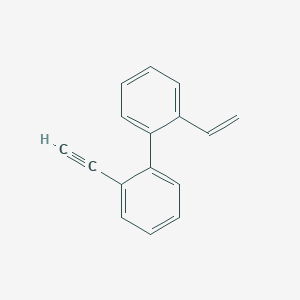

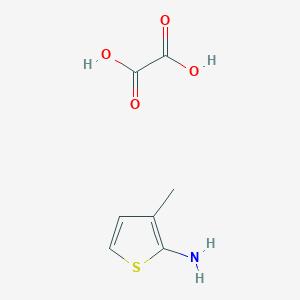
![2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one](/img/structure/B11896345.png)
